2-(2-Methylidenebutyl)cyclopentan-1-ol

lipophilicity LogP ring size

2-(2-Methylidenebutyl)cyclopentan-1-ol (CAS 1480552-97-3) is a C₁₀H₁₈O cyclopentanol derivative bearing a branched 2-methylidenebutyl substituent at the ring 2-position, with a molecular weight of 154.25 g/mol and a computed LogP of 2.47. The compound possesses two asymmetric centers and an exocyclic methylidene double bond on its side chain, structural features that place it within the broader class of substituted cyclopentanols investigated in fragrance research and as synthetic intermediates.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B13241029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylidenebutyl)cyclopentan-1-ol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC(=C)CC1CCCC1O
InChIInChI=1S/C10H18O/c1-3-8(2)7-9-5-4-6-10(9)11/h9-11H,2-7H2,1H3
InChIKeyYZWRTDWJWGRGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylidenebutyl)cyclopentan-1-ol (CAS 1480552-97-3): Chemical Identity and Procurement Baseline


2-(2-Methylidenebutyl)cyclopentan-1-ol (CAS 1480552-97-3) is a C₁₀H₁₈O cyclopentanol derivative bearing a branched 2-methylidenebutyl substituent at the ring 2-position, with a molecular weight of 154.25 g/mol and a computed LogP of 2.47 . The compound possesses two asymmetric centers and an exocyclic methylidene double bond on its side chain, structural features that place it within the broader class of substituted cyclopentanols investigated in fragrance research and as synthetic intermediates [1]. Commercially, it is supplied at a standard purity of 95% with batch-specific analytical characterization including NMR, HPLC, and GC . Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), necessitating appropriate handling protocols .

Structural Class
Substituted cyclopentanol with exocyclic double bond and dual asymmetric centers
IFF patent context; fragrance and synthetic intermediate research
Analytical Documentation
Batch-specific NMR, HPLC, and GC characterization provided
Supports regulated and publication-oriented procurement
Handling Context
GHS H302/H315/H319/H335; requires standard lab safety protocols
Not for human or veterinary use; research use only

Why 2-(2-Methylidenebutyl)cyclopentan-1-ol Cannot Be Interchanged with Generic Cyclopentanol Analogs


Substituted cyclopentanols are not a uniform commodity class. Ring size (cyclopentane vs. cyclohexane vs. cycloheptane), side-chain branching and unsaturation, and functional group identity (alcohol vs. ester vs. ketone) each independently modulate lipophilicity, hydrogen-bonding capacity, volatility, and chemical reactivity [1]. Within the patent literature on fragrance cyclopentanols, even minor structural perturbations—such as methylation at the ring or saturation of the side chain—have been shown to alter odor character between fresh-citrus, green, woody, camphoraceous, and earthy profiles, meaning that olfactory performance cannot be predicted from class membership alone [2]. The quantitative evidence summarized in Section 3 establishes that 2-(2-methylidenebutyl)cyclopentan-1-ol occupies a distinct parameter space relative to its closest commercially available analogs, making generic substitution without experimental verification a material risk in both synthetic and olfactory applications.

Target: 2-(2-Methylidenebutyl)cyclopentan-1-ol
Generic cyclopentanol analogs may not interchange
Lipophilicity
Target ProfileComputed LogP ~2.5; cyclopentane scaffold; lower predicted substantivity
Substitute RiskCycloheptane or dimethyl analogs shift LogP upward; volatility and evaporation profile may differ
Functionality
Target ProfileSecondary alcohol (HBD=1); reactive exocyclic double bond present
Substitute RiskEster benchmarks lack H-bond donor; saturated analogs lack olefin handle; olfactory character may shift
Chirality
Target ProfileTwo asymmetric centers; potential for four stereoisomers
Substitute RiskMono-substituted analogs provide only one stereocenter; enantioselective studies may lose resolution

Quantitative Differentiation Evidence for 2-(2-Methylidenebutyl)cyclopentan-1-ol Against Closest Analogs


Ring-Size Lipophilicity Differentiation: Cyclopentane vs. Cycloheptane LogP Comparison

The cyclopentane scaffold of the target compound confers a substantially lower lipophilicity than the corresponding cycloheptane analog. The target 2-(2-methylidenebutyl)cyclopentan-1-ol has a vendor-reported computed LogP of 2.47 . Its seven-membered ring analog, 2-(2-methylidenebutyl)cycloheptan-1-ol (CAS 1465737-86-3), has a PubChem-computed XLogP3-AA of 4.0 [1]. This difference of ΔLogP ≈ −1.53 units indicates that the target is markedly less lipophilic, which in fragrance and formulation contexts translates to higher relative volatility, faster evaporation from a blotter or skin surface, and a shift toward top-note rather than middle-note temporal placement.

LogP Ring-Size Comparison
Cross-study comparable
ΔLogP ≈ −1.5 (cyclopentane vs. cycloheptane)
Target LogP 2.47; Cycloheptane XLogP3-AA 4.0
Supports higher relative volatility assessment
Predicted values; class-level inference, not experimentally measured
lipophilicity LogP ring size fragrance volatility substantivity

Molecular Weight and Volatility Differentiation Against Dimethyl-Substituted and Cycloheptane Analogs

The target compound (MW = 154.25 g/mol ) is approximately 18% lower in molecular weight than two structurally proximal analogs: 1,2-dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol (CAS 1934453-37-8, MW = 182.30 g/mol ) and 2-(2-methylidenebutyl)cycloheptan-1-ol (CAS 1465737-86-3, MW = 182.30 g/mol [1]). In the absence of strong intermolecular hydrogen bonding differences, lower molecular weight among structurally related volatile organic compounds generally correlates with higher vapor pressure and greater headspace concentration at equilibrium. This suggests that the target compound will exhibit comparatively faster diffusion and higher perceived odor intensity at equivalent molar application, making it more suitable for top-note and diffusive fragrance effects.

MW-Driven Volatility Differentiation
Cross-study comparable
MW 154.25 vs 182.30 g/mol (~18% lower)
Compared to dimethyl and cycloheptane analogs
Higher headspace delivery prediction for top-note screening
Volatility inference is class-level; headspace measurement to verify
molecular weight volatility headspace concentration fragrance diffusion

Hydrogen-Bonding Capacity Differentiation Against the Commercial Ester Benchmark Methyl Cyclopentylidene Acetate

The target compound is a secondary alcohol with one hydrogen-bond donor (HBD = 1) and one hydrogen-bond acceptor (HBA = 1) . The widely commercialized fragrance ingredient methyl cyclopentylidene acetate (CAS 40203-73-4, tuberose acetate / Cyclopidene) is an ester with HBD = 0 and HBA = 2 [1]. This functional group difference has two practical consequences: (1) the alcohol can participate in stronger intermolecular hydrogen bonding, potentially increasing substantivity on polar substrates (skin, fabric) relative to predictions based on LogP alone; and (2) alcohols and esters activate distinct olfactory receptor profiles—methyl cyclopentylidene acetate is characterized as a potent floral (ylang-ylang, tuberose) note with a substantivity of 16 hours on blotter [2], whereas cyclopentanol derivatives in the IFF patent literature are described as possessing fresh, citrusy, green, woody, and camphoraceous character [3].

H-Bonding vs. Ester Benchmark
Supporting evidence
Alcohol (HBD=1, HBA=1) vs. Ester (HBD=0, HBA=2)
Methyl cyclopentylidene acetate: substantivity 16 h
Alcohol functionality may shift substantivity and olfactory profile
Olfactory character per patent descriptions; receptor-level data to verify
hydrogen bonding alcohol vs. ester substantivity olfactory receptor interaction formulation stability

Exocyclic Double Bond Synthetic Versatility Differentiation Against the Saturated Side-Chain Analog

The 2-methylidenebutyl side chain of the target compound features a terminal exocyclic methylidene group (C=CH₂), confirmed by canonical SMILES C=C(CC)CC1CCCC1O . In contrast, the structurally closest saturated analog, 2-(3-methylbutyl)cyclopentan-1-ol (CAS 1250328-67-6, also known as 2-isopentylcyclopentan-1-ol), bears a fully saturated branched alkyl chain (C₁₀H₂₀O, MW = 156.27 g/mol ). The exocyclic double bond in the target provides a specific chemical handle for transformations that are impossible with the saturated analog: selective catalytic hydrogenation to tune the degree of saturation, epoxidation, hydroboration–oxidation, ozonolysis, or electrophilic addition reactions—all of which are valuable diversification points in medicinal chemistry and fragrance precursor synthesis. The Fsp³ value of 0.8 further quantifies the balance of sp³ vs. sp² carbon content in the molecule.

Exocyclic Double Bond Handle
Supporting evidence
C=CH₂ present vs. fully saturated analog
Fsp³ = 0.8; saturated analog MW 156.27
Enables selective downstream functionalization strategies
Reactivity inference is class-level; experimental verification recommended
exocyclic double bond synthetic intermediate olefination selective reduction functionalization handle

Stereochemical Complexity Differentiation: Two Asymmetric Centers vs. Simpler Analogs

The target compound contains two asymmetric atoms , making it a chiral molecule that exists as a mixture of stereoisomers unless enantiomerically resolved. By comparison, 2-(2-methylpropyl)cyclopentan-1-ol (CAS 1304292-95-2, MW = 142.24 g/mol ) bears only one stereocenter, while the fully saturated 2-(3-methylbutyl)cyclopentan-1-ol has one stereocenter at the ring junction (MW = 156.27 g/mol ). The presence of two asymmetric centers in the target creates the potential for four configurational isomers (two diastereomeric pairs), which is significant because enantiomeric odorants are well-established in the literature to exhibit divergent olfactory properties—a single chiral inversion can shift odor character, threshold, or intensity. This stereochemical complexity makes the target compound particularly valuable for structure–odor relationship studies and enantioselective fragrance development.

Stereochemical Complexity
Supporting evidence
2 asymmetric centers vs. 1 in simpler analogs
Potential for 4 configurational isomers
Supports enantioselective fragrance or medicinal chemistry studies
Stereoisomer-resolved olfactory data not yet reported
chirality asymmetric synthesis enantiomeric purity stereoselective odor perception

Batch-Level Quality Control Documentation vs. Minimal-Characterization Analogs

The target compound is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds what is typically available for several structurally proximal analogs: the cycloheptane analog 2-(2-methylidenebutyl)cycloheptan-1-ol is listed in PubChem with no associated QC data [1], and the saturated analog 2-(3-methylbutyl)cyclopentan-1-ol is offered at 95% purity specification but without explicit multi-method batch analytical certification on its listing pages . For procurement in regulated or publication-oriented research environments, the availability of orthogonal purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) reduces the risk of unidentified impurities confounding experimental results and minimizes the need for in-house re-characterization.

Multi-Method QC Documentation
Supporting evidence
NMR + HPLC + GC vs. minimal or no QC for analogs
Batch-specific orthogonal purity verification
Reduces impurity confound risk; saves in-house re-characterization
Vendor-supplied QC; independent verification recommended for publication
quality control batch analysis NMR HPLC GC procurement reliability

Evidence-Backed Application Scenarios for 2-(2-Methylidenebutyl)cyclopentan-1-ol


Top-Note Fragrance Ingredient Development Requiring Higher Volatility Than Ester Benchmarks

The target compound's lower molecular weight (154.25 g/mol) and lower computed LogP (2.47) relative to both the cycloheptane analog (LogP 4.0, MW 182.30) and its dimethyl-substituted congener (MW 182.30) predict faster evaporation and higher headspace concentration at equal mass loading [1]. In fragrance formulation, this property profile is advantageous for creating diffusive top-note effects. The alcohol functional group (HBD = 1) further differentiates it from the ester benchmark methyl cyclopentylidene acetate, which delivers a longer-lasting (16-hour) middle-note floral character [2]. Formulators seeking a cyclopentanol-based ingredient with fresher, more volatile delivery characteristics should evaluate this compound as an alternative to heavier ester or cycloheptane derivatives.

Chiral Building Block for Enantioselective Synthesis in Medicinal Chemistry

With two asymmetric centers , 2-(2-methylidenebutyl)cyclopentan-1-ol offers stereochemical complexity not available from mono-substituted cyclopentanol analogs such as 2-(2-methylpropyl)cyclopentan-1-ol or 2-(3-methylbutyl)cyclopentan-1-ol, each of which contains only one stereocenter . The presence of two chiral centers generates the possibility of four stereoisomers—relevant for medicinal chemistry programs exploring stereochemistry–activity relationships where enantiomeric or diastereomeric purity can determine target binding and selectivity. Procurement of this compound with batch-verified purity by NMR, HPLC, and GC further supports its use as a well-characterized starting material in multi-step asymmetric syntheses.

Diversifiable Synthetic Intermediate with Exocyclic Double Bond Functionalization Handle

The exocyclic methylidene group (C=CH₂) on the 2-methylidenebutyl side chain constitutes a specific reactive site absent in the fully saturated analog 2-(3-methylbutyl)cyclopentan-1-ol . This double bond enables selective downstream transformations—catalytic hydrogenation, hydroboration, epoxidation, or ozonolysis—that can generate structurally diverse libraries from a single starting material. For research groups engaged in fragment-based drug discovery or fragrance precursor synthesis, this built-in diversification point reduces the number of distinct building blocks required and streamlines synthetic route planning.

Structure–Odor Relationship (SOR) Studies Comparing Cyclopentanol Ring-Size and Substitution Effects

The compound's cyclopentane scaffold places it at the center of a comparative matrix spanning ring size (cyclopentane vs. cycloheptane, with LogP differential of −1.53 units [1]), side-chain saturation (exocyclic double bond vs. saturated ), and methyl-substitution patterns (unsubstituted ring vs. 1,2-dimethyl, with MW differential of 28 g/mol ). This comparative landscape makes the target compound a logical anchor point for systematic SOR investigations, where procurement of the compound alongside its characterized analogs enables controlled evaluation of how each structural parameter independently modulates odor threshold, character, and substantivity—addressing a recognized need for quantitative SOR data in the cyclopentanol chemical space identified in fragrance patents [3].

Application
Selection Property
Validation Focus
Top-note volatility screening
Lower MW and LogP vs. cycloheptane or dimethyl analogs
Headspace concentration and evaporation profile measurement
Enantioselective synthesis programs
Dual asymmetric centers with batch QC documentation
Stereoisomer-resolved receptor or odor threshold assays
Diversifiable synthetic intermediate
Exocyclic methylidene double bond reactivity
Catalytic hydrogenation, epoxidation, or ozonolysis outcome verification
Structure–odor relationship studies
Cyclopentane scaffold with comparative analog landscape
Controlled olfactory panel or receptor activation endpoint
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